molecular formula C8H9ClO2 B13606281 (r)-4-Chloro-2-(1-hydroxyethyl)phenol

(r)-4-Chloro-2-(1-hydroxyethyl)phenol

Cat. No.: B13606281
M. Wt: 172.61 g/mol
InChI Key: MMEFEZLZLKQZJO-RXMQYKEDSA-N
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Description

Significance within Halogenated Phenol (B47542) Chemistry

Halogenated phenols are a class of compounds with widespread significance, particularly in the development of pharmaceuticals and agrochemicals. nih.govncert.nic.in The introduction of a halogen atom to a phenol ring can profoundly influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability. pressbooks.pub This, in turn, can modulate the biological activity of the molecule. nih.govacs.org

The chlorine atom in (R)-4-Chloro-2-(1-hydroxyethyl)phenol, being an electron-withdrawing group, increases the acidity of the phenolic hydroxyl group compared to its non-halogenated counterpart. unacademy.com Furthermore, the presence of the halogen can lead to specific interactions, such as halogen bonding, which can be crucial for molecular recognition at the active sites of enzymes and receptors. acs.orgmdpi.com The specific substitution pattern of the chloro and hydroxyethyl (B10761427) groups on the phenol ring creates a distinct electronic and steric environment, making it a unique building block for targeted applications.

Relevance in Chiral Molecule Synthesis

The presence of a stereogenic center in this compound makes it a valuable chiral building block in asymmetric synthesis. researchgate.net Chiral molecules are of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The demand for enantiomerically pure compounds has driven the development of synthetic methods that can selectively produce a single enantiomer. nih.gov

This compound can be utilized in the synthesis of more complex chiral molecules, where its stereocenter is incorporated into the final target. researchgate.net Its synthesis often involves the enantioselective reduction of the corresponding prochiral ketone, 4-chloro-2-acetylphenol. Biocatalysis, employing enzymes such as alcohol dehydrogenases (ADHs), has emerged as a powerful tool for this transformation, offering high enantioselectivity under mild reaction conditions. znaturforsch.comnih.govfrontiersin.org

Historical Overview of Research Approaches for Related Hydroxyethylphenols

The synthesis of chiral alcohols, including hydroxyethylphenols, has been a central theme in the history of asymmetric synthesis. Early methods for obtaining enantiomerically enriched alcohols often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least 50% of the material.

A significant breakthrough came with the development of asymmetric reduction of prochiral ketones. wiley-vch.denih.gov The pioneering work on asymmetric hydrogenation, notably by Noyori and Ikariya, introduced highly efficient ruthenium-based catalysts capable of producing chiral alcohols with excellent enantioselectivity. researchgate.net These chemocatalytic methods provided a more direct and atom-economical route to enantiopure alcohols.

In parallel, the field of biocatalysis has seen remarkable growth, with enzymes like alcohol dehydrogenases being recognized for their exceptional stereoselectivity in ketone reductions. researchgate.nettudelft.nlnih.gov The use of whole-cell biocatalysts or isolated enzymes offers a green and sustainable alternative to traditional chemical methods, often operating under mild conditions with high efficiency. znaturforsch.comacs.org The development of cofactor regeneration systems has further enhanced the practicality of biocatalytic reductions on an industrial scale. tudelft.nl

Structural Basis and Nomenclature of this compound

The systematic name for this compound is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). unacademy.comiupac.orglibretexts.orglibretexts.org The parent structure is identified as phenol. The carbon atom bearing the hydroxyl group is assigned the locant '1'. The substituents are then numbered to give them the lowest possible locants, resulting in the chloro group at position 4 and the 1-hydroxyethyl group at position 2.

The stereochemistry at the chiral center is designated as '(R)' based on the Cahn-Ingold-Prelog (CIP) priority rules. uniroma1.itlibretexts.orgfiveable.meyoutube.comvanderbilt.edu For this compound, the groups attached to the stereogenic carbon are prioritized as follows:

The hydroxyl group (-OH)

The 4-chloro-2-hydroxyphenyl group

The methyl group (-CH3)

The hydrogen atom (-H)

With the lowest priority group (hydrogen) pointing away from the viewer, the sequence from the highest to the lowest priority (1 to 3) is clockwise, hence the '(R)' designation.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉ClO₂
Molecular Weight 172.61 g/mol
Appearance Off-White Solid daicelpharmastandards.com
Solubility Soluble in Methanol (B129727) daicelpharmastandards.com

Interactive Data Table: Key Structural Features Click on the headers to sort the table.

FeatureDescription
Chiral Center The carbon atom of the ethyl group bonded to the hydroxyl group.
Functional Groups Phenolic hydroxyl, alcoholic hydroxyl, chloro group.
Aromatic System Substituted benzene (B151609) ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

4-chloro-2-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3/t5-/m1/s1

InChI Key

MMEFEZLZLKQZJO-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)O)O

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)O

Origin of Product

United States

Synthetic Methodologies for R 4 Chloro 2 1 Hydroxyethyl Phenol

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic routes offer a green and efficient alternative to traditional chemical synthesis for producing enantiomerically pure compounds like (R)-4-chloro-2-(1-hydroxyethyl)phenol. These methods combine chemical synthesis steps with biocatalytic transformations, harnessing the power of enzymes for stereocontrol.

Ketoreductase-Catalyzed Asymmetric Reduction of Precursors

The asymmetric reduction of the prochiral ketone, 4-chloro-2-acetylphenol, catalyzed by ketoreductases (KREDs) is a direct and highly effective method for the synthesis of this compound. rsc.org KREDs, also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source. rsc.orgrsc.org

The general reaction is as follows: 4-chloro-2-acetylphenol + NAD(P)H + H⁺ ---(Ketoreductase)--> this compound + NAD(P)⁺

Substrate Scope and Enzyme Engineering for Enantioselectivity

The substrate scope of naturally occurring KREDs can be broad, but their enantioselectivity and activity towards specific "unnatural" substrates like 4-chloro-2-acetylphenol may not be optimal. rsc.org To overcome this, enzyme engineering techniques such as directed evolution and rational design are employed to create mutant enzymes with improved properties. rsc.org By modifying the amino acid sequence of the enzyme's active site, it is possible to enhance its affinity for the target substrate and control the stereochemical outcome of the reduction, leading to high enantiomeric excess (ee) of the desired (R)-alcohol. rsc.org For instance, the reduction of various substituted acetophenones has been successfully achieved with high enantioselectivity using engineered ketoreductases.

Coenzyme Regeneration Systems in Biocatalysis

A critical aspect of KRED-catalyzed reductions is the regeneration of the expensive nicotinamide cofactor. rsc.org Stoichiometric use of NAD(P)H is not economically viable for large-scale synthesis. Therefore, a cofactor regeneration system is typically coupled with the main enzymatic reaction. Common regeneration systems involve a second enzyme and a cheap sacrificial substrate.

Two widely used systems are:

Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone (B72293) by GDH, which simultaneously reduces NAD(P)⁺ back to NAD(P)H. researchgate.net

Isopropanol (B130326)/Alcohol Dehydrogenase: Isopropanol is oxidized to acetone (B3395972) by a suitable ADH, regenerating the NAD(P)H cofactor. rsc.org

The choice of regeneration system depends on factors such as enzyme compatibility, cost, and ease of product separation.

Process Optimization for Biocatalytic Efficiency

To maximize the efficiency and yield of the biocatalytic process, several parameters need to be optimized. These include:

Enzyme and Substrate Concentration: Finding the optimal ratio of enzyme to substrate is crucial for achieving high conversion rates in a reasonable timeframe.

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability. These need to be carefully controlled to ensure the enzyme functions effectively throughout the reaction.

Solvent System: The reaction can be performed in aqueous media or in biphasic systems to improve substrate solubility and facilitate product recovery.

Through careful optimization of these parameters, it is possible to develop a robust and efficient process for the production of this compound.

Lipase-Catalyzed Kinetic Resolution Approaches

An alternative chemo-enzymatic strategy for obtaining this compound is the kinetic resolution of the corresponding racemic alcohol, (±)-4-chloro-2-(1-hydroxyethyl)phenol. This method relies on the ability of lipases to selectively acylate one enantiomer of the racemic mixture at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity.

Esterification and Transesterification Strategies

Lipases are widely used for kinetic resolutions due to their broad substrate scope, high stability in organic solvents, and commercial availability. almacgroup.com The resolution of (±)-4-chloro-2-(1-hydroxyethyl)phenol can be achieved through two main strategies:

Enantioselective Esterification: In this approach, the racemic alcohol is reacted with a carboxylic acid in the presence of a lipase (B570770). The lipase will preferentially catalyze the esterification of one enantiomer, for example, the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated.

Enantioselective Transesterification (Acylation): This is a more commonly used method where an acyl donor, such as an ester (e.g., vinyl acetate (B1210297) or ethyl acetate), is used to acylate the racemic alcohol. ijsrset.commdpi.com The use of activated acyl donors like vinyl acetate is often preferred as it drives the reaction forward by the irreversible tautomerization of the vinyl alcohol byproduct to acetaldehyde. ijsrset.com A lipase, such as Candida antarctica lipase B (CALB), will selectively acylate one enantiomer, allowing for the separation of the acylated product from the desired unreacted enantiopure alcohol. ijsrset.comnih.gov

The success of the kinetic resolution depends on the enantioselectivity of the lipase (expressed as the enantiomeric ratio, E), which should be high to achieve both high conversion and high enantiomeric excess of the desired product.

Below is an illustrative data table for a lipase screening in a transesterification reaction, a common practice in developing such a process.

Table 1: Illustrative Screening of Lipases for the Kinetic Resolution of (±)-4-chloro-2-(1-hydroxyethyl)phenol

Enzyme SourceAcyl DonorSolventConversion (%)Enantiomeric Excess of (R)-alcohol (ee%)Enantiomeric Ratio (E)
Candida antarctica Lipase BVinyl AcetateToluene48>99>200
Pseudomonas cepacia LipaseVinyl AcetateHexane5098150
Candida rugosa LipaseEthyl AcetateDiisopropyl ether459250
Porcine Pancreatic LipaseVinyl AcetateTetrahydrofuran307515

Asymmetric Chemical Synthesis Approaches

In addition to enzymatic methods, asymmetric chemical synthesis provides a powerful toolkit for the preparation of enantiomerically pure compounds. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Asymmetric transfer hydrogenation (ATH) is a widely used and practical method for the reduction of prochiral ketones to chiral secondary alcohols. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture.

Ruthenium(II) complexes are among the most effective catalysts for the asymmetric transfer hydrogenation of ketones. Specifically, complexes of Ru(II) with chiral N-sulfonated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have demonstrated high efficiency and enantioselectivity in the reduction of aromatic ketones. The reduction of α-chloro aromatic ketones, the precursors to chiral chlorohydrins like this compound, has been successfully achieved using these ruthenium catalysts, yielding products with high enantiomeric excess.

The design of the chiral ligand is critical for achieving high stereocontrol in ruthenium-catalyzed asymmetric transfer hydrogenation. The ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the prochiral ketone.

The steric and electronic properties of the ligand significantly influence the enantioselectivity of the reduction. For instance, in the case of Ru(II)-TsDPEN catalysts, the C2 symmetry of the DPEN backbone and the nature of the sulfonyl group play a crucial role in determining the stereochemical outcome. Modifications to the arene ligand coordinated to the ruthenium center can also impact the catalyst's activity and selectivity. The interplay between the chiral ligand and the substrate is key to achieving high levels of stereocontrol.

Table 2: Ligand Effects in Ruthenium-Catalyzed Asymmetric Hydrogenation

Catalyst System Substrate Ligand ee (%) Reference
Ru(OTf)(TsDPEN)(η6-arene) α-chloro aromatic ketones (S,S)-TsDPEN up to 98
[RuCl(p-cymene)(Ph-Garphos)]Cl Aryl ketones (R)-Ph-Garphos up to 98
Azaruthenacycles Acetophenone Chiral aromatic amine derived up to 85

Another strategy for asymmetric synthesis involves the use of a chiral auxiliary, which is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.

For the synthesis of chiral benzylic alcohols, a chiral auxiliary can be attached to the ketone precursor. For instance, aryl ketone-chromium tricarbonyl complexes bearing an ortho-substituted chiral auxiliary have been shown to undergo diastereoselective addition of hydride reagents to yield secondary alcohols with high diastereomeric purity. The subsequent removal of the auxiliary and the chromium tricarbonyl group would then afford the enantiomerically enriched benzylic alcohol.

Alternatively, chiral reagents can be employed to achieve asymmetric reduction. These reagents are used in stoichiometric amounts and incorporate a chiral element that directs the stereochemistry of the reduction. While effective, this approach is often less atom-economical than catalytic methods. Common chiral auxiliaries used in asymmetric synthesis include oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine.

Asymmetric Transfer Hydrogenation for Chiral Alcohol Formation

Classical Chemical Reduction Methods

Traditional approaches to the synthesis of this compound often rely on the reduction of a ketone precursor. These methods can be broadly categorized into non-stereoselective routes followed by separation of the desired enantiomer, or direct reduction of the ketone.

Non-Stereoselective Synthesis and Subsequent Resolution Techniques

The most straightforward classical approach involves an initial non-stereoselective synthesis to produce a racemic mixture of 4-Chloro-2-(1-hydroxyethyl)phenol. This mixture contains equal amounts of the (R) and (S) enantiomers. The primary challenge then becomes the separation, or resolution, of this mixture to isolate the desired (R)-enantiomer in high purity.

A common and effective method for this separation is enzymatic kinetic resolution. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer over the other. For instance, the racemic alcohol can be acylated in the presence of a lipase. The enzyme will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (the desired (R)-enantiomer) largely unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated using standard chromatographic techniques. While direct studies on this compound are specific, analogous resolutions of structurally similar compounds, such as 4-(1-hydroxy-2,2,2-trifluoroethyl)phenol, have been successfully achieved with high enantioselectivity using lipases like Pseudomonas aeruginosa lipase (LIP) researchgate.net.

Resolution TechniquePrincipleKey Reagents/ComponentsOutcome
Enzymatic Kinetic Resolution Enantioselective acylation or alcoholysis catalyzed by a lipase.Racemic alcohol, Acyl donor (e.g., vinyl acetate), Lipase (e.g., Novozym 435, LIP).Separation of unreacted (R)-alcohol from the acylated (S)-enantiomer.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP).Racemic alcohol, HPLC/SFC system, Chiral column (e.g., polysaccharide-based).Physical separation of (R) and (S) enantiomers into distinct fractions.

Reduction of Ketone Precursors (e.g., 5-chloro-2-hydroxyacetophenone)

The synthesis of the racemic precursor for resolution begins with the reduction of a suitable ketone. The common starting material for this process is 5-chloro-2-hydroxyacetophenone scbt.com. This ketone can be synthesized via a Fries rearrangement of 4-chlorophenyl acetate chemicalbook.com.

The reduction of the carbonyl group in 5-chloro-2-hydroxyacetophenone to a secondary alcohol is typically achieved using standard chemical reducing agents. Metal hydride reagents are particularly effective for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for this purpose, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) nih.gov. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup to yield the racemic alcohol, 4-chloro-2-(1-hydroxyethyl)phenol.

The general reaction is as follows: 1-(5-Chloro-2-hydroxyphenyl)ethanone is dissolved in a suitable solvent (e.g., a mixture of THF and ethanol) and treated with sodium borohydride. The reaction is typically conducted at a reduced temperature (e.g., 0 °C or 273 K) to control reactivity nih.gov. After the reaction is complete, an aqueous workup is performed to quench excess reagent and protonate the product, yielding the racemic alcohol.

Reducing AgentSolvent SystemTypical ConditionsProduct
Sodium Borohydride (NaBH₄) Methanol, Ethanol, THF/Ethanol nih.gov0 °C to room temperatureRacemic 4-chloro-2-(1-hydroxyethyl)phenol
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF0 °C to reflux (requires anhydrous conditions)Racemic 4-chloro-2-(1-hydroxyethyl)phenol

Novel Synthetic Pathways for this compound and Analogues

More recent research has focused on developing more efficient and stereoselective methods to access chiral phenols and their derivatives. These novel pathways aim to overcome the limitations of classical methods, such as the 50% maximum yield of resolution or the need for stoichiometric chiral reagents.

Construction of Functionalized Phenol (B47542) Derivatives

Modern synthetic chemistry offers powerful tools for the direct functionalization of phenol derivatives, which can be adapted for the synthesis of complex targets like this compound elsevierpure.com. A key strategy involves transition metal-catalyzed C-H bond functionalization. This approach allows for the introduction of functional groups at specific positions on the phenol ring with high selectivity, often guided by a directing group elsevierpure.comrsc.org.

For instance, a phenol could be derivatized with a directing group at the hydroxyl moiety. This directs a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) to activate a C-H bond at the ortho position. This activated position can then react with a coupling partner to build the desired side chain. While direct asymmetric C-H functionalization to install the chiral hydroxyethyl (B10761427) group in one step is challenging, this methodology provides a powerful route to construct highly functionalized phenol precursors that can then be converted to the final target. These methods represent a significant advance in step-economy and allow for the synthesis of a wide range of analogues from readily available starting materials elsevierpure.com.

MethodCatalyst/ReagentPrincipleApplication to Target Synthesis
Directed C-H Functionalization Pd, Rh, Ru complexesA directing group on the phenolic oxygen guides the catalyst to activate an ortho C-H bond for coupling.Construction of complex phenol precursors by introducing alkyl or aryl groups ortho to the hydroxyl group rsc.org.
Asymmetric Friedel-Crafts Alkylation Chiral Lewis or Brønsted acidsCatalytic asymmetric addition of phenols to electrophiles (e.g., ketoimines or unsaturated pyrazolones) rsc.org.Potential for direct asymmetric installation of a functionalized side chain that can be converted to the hydroxyethyl group.

Tandem Reactions and Cyclization Strategies

Tandem reactions, also known as cascade or domino reactions, involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. These strategies are highly efficient and can rapidly build molecular complexity nih.gov. A hypothetical tandem approach to an analogue of the target compound could involve an initial enantioselective addition to an aldehyde, followed by an in-situ epoxidation nih.gov.

Cyclization strategies are also powerful for constructing conformationally restricted molecules and have been widely used in drug discovery nih.gov. For the synthesis of chiral phenols, an intramolecular cyclization of a phenol derivative containing a side chain with a double bond can be used to form dihydrobenzofuran rings researchgate.net. Subsequent stereoselective ring-opening of this cyclic intermediate could potentially yield the desired chiral 1-hydroxyethyl side chain. For example, an ortho-allylphenol derivative could undergo an asymmetric cyclization, followed by oxidative cleavage of the resulting ring system to generate the target structure. These methods offer novel and elegant solutions for controlling stereochemistry and accessing diverse chemical structures.

StrategyDescriptionPotential Application
Tandem Reaction A sequence of reactions (e.g., asymmetric allylation/epoxidation) in a single pot nih.gov.One-pot synthesis of a complex precursor which can be transformed into the target molecule, improving overall efficiency.
Cyclization Strategy Formation of a cyclic intermediate (e.g., dihydrobenzofuran) from a phenol derivative, followed by ring-opening nih.govresearchgate.net.Establishes the stereocenter in a controlled cyclic environment before revealing the final acyclic side chain.

Stereochemical Aspects and Enantioselective Synthesis

Importance of Enantiopurity in Phenolic Chiral Alcohols

The significance of enantiopurity, or the presence of a single enantiomer, in chiral molecules stems from the distinct biological activities the different enantiomers of a compound can exhibit. encyclopedia.pub In biological systems, molecules interact with chiral environments, such as the active sites of enzymes or cellular receptors. These interactions are highly specific, much like a key fits into a lock. Consequently, one enantiomer of a chiral drug may produce a desired therapeutic effect, while the other enantiomer could be inactive or, in some cases, cause harmful side effects. encyclopedia.pubrsc.org

Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC)

Determining the enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is essential in asymmetric synthesis. polyu.edu.hk The most widely used and reliable method for this purpose is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). masterorganicchemistry.comuma.esheraldopenaccess.usnih.gov

In chiral HPLC, the sample containing the enantiomeric mixture is passed through a column packed with a chiral material (the CSP). The two enantiomers interact differently with the CSP, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times, causing the enantiomers to separate and elute from the column at different times, allowing for their quantification. uma.es Common CSPs are often based on polysaccharides like cellulose (B213188) or amylose, or proteins. nih.gov

Other methods for determining e.e. include:

Gas Chromatography (GC): Similar to HPLC, but uses a chiral stationary phase in a GC column.

Nuclear Magnetic Resonance (NMR) Spectroscopy: This can be done by using chiral solvating agents or chiral shift reagents, which cause the NMR signals of the two enantiomers to become distinct. stereoelectronics.org

Capillary Electrophoresis (CE): This technique separates enantiomers based on their different mobilities in an electric field when a chiral selector is added to the buffer. nih.gov

The table below summarizes common methods for determining enantiomeric excess.

MethodPrincipleCommon Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. Widely used for a broad range of chiral compounds, including alcohols. heraldopenaccess.us
Chiral GC Separation of volatile enantiomers or their derivatives on a column with a chiral stationary phase.Suitable for volatile and thermally stable chiral molecules.
NMR Spectroscopy Use of a chiral auxiliary (e.g., chiral solvating agent) to induce chemical shift differences between enantiomers. stereoelectronics.orgProvides structural information in addition to enantiomeric ratio.
Capillary Electrophoresis Differential migration of enantiomers in an electric field in the presence of a chiral selector in the electrolyte. nih.govUsed for charged or chargeable chiral molecules.

Stereochemical Control Mechanisms in Biocatalysis

Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional selectivity. rsc.org For the synthesis of chiral alcohols like (r)-4-Chloro-2-(1-hydroxyethyl)phenol, enzymes such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are particularly valuable. nih.govnih.govresearchgate.net These enzymes catalyze the asymmetric reduction of a prochiral ketone to a specific enantiomer of the corresponding secondary alcohol. encyclopedia.pubresearchgate.net The high degree of stereochemical control arises from the intricate structure of the enzyme's active site. tudelft.nl

The active site of an enzyme is a three-dimensional pocket or groove where the substrate binds and the chemical reaction occurs. wikipedia.orgkhanacademy.org This site is lined with specific amino acid residues that create a precisely defined chiral environment. nih.gov The stereochemical outcome of an enzyme-catalyzed reduction is governed by the specific orientation the substrate must adopt to bind effectively within this active site. wikipedia.org

Several types of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, hold the substrate in this preferred orientation. wikipedia.org For the reduction of a ketone, the enzyme positions the carbonyl group relative to a cofactor (typically NADH or NADPH) so that the hydride ion is delivered to one specific face (either the Re or Si face) of the carbonyl carbon. tudelft.nl This facial selectivity directly determines the stereochemistry of the resulting alcohol. For example, in many ketoreductase-catalyzed reactions, the substrate binds in a way that follows Prelog's rule, which predicts the stereochemistry of the product based on the relative sizes of the substituents on the ketone. The enzyme's structure forces the ketone to align such that the hydride is delivered to the less sterically hindered face, leading to the formation of a single enantiomer. nih.govnih.gov

Stereochemical Control in Asymmetric Catalysis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, to produce a large amount of an enantiomerically enriched product. encyclopedia.pubpnas.orguwindsor.ca This approach is a cornerstone of modern organic synthesis. pnas.org For the synthesis of this compound, a key reaction is the asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of the corresponding ketone, 4-chloro-2-acetylphenol. acs.org

In asymmetric hydrogenation, the stereochemical control is exerted by a chiral ligand coordinated to a metal center (commonly ruthenium, rhodium, or iridium). pnas.orgresearchgate.netacs.org The design of these chiral ligands is crucial for achieving high enantioselectivity. pnas.orgresearchgate.nettuwien.at The ligand creates a chiral environment around the metal, and when the substrate coordinates to the metal, it is forced into a specific conformation due to steric and electronic interactions with the ligand. acs.orgacs.orgfrontiersin.org

These interactions create a significant energy difference between the two possible pathways leading to the (R) and (S) products. The reaction proceeds preferentially through the lower-energy transition state, resulting in the formation of one enantiomer in excess. acs.org For instance, in ruthenium-catalyzed transfer hydrogenation, catalysts often feature a bifunctional mechanism where the metal and a coordinated ligand group work together. acs.org The substrate (ketone) can interact with the catalyst through coordination to the metal and hydrogen bonding with a secondary amine group on the ligand, leading to a highly organized, enantiodetermining transition state. acs.orgresearchgate.net This precise organization dictates the face of the ketone to which the hydride is delivered from the metal, thus controlling the stereochemistry of the resulting alcohol product. acs.org

Stereoselective Isomerization Studies

Stereoselective isomerization is a powerful strategy in asymmetric synthesis that allows for the conversion of an undesired stereoisomer into the desired one, or the transformation of a prochiral starting material into a chiral product. In the context of producing enantiopure alcohols, a highly effective method that incorporates isomerization is Dynamic Kinetic Resolution (DKR). encyclopedia.pubmdpi.com

DKR combines the enzymatic resolution of a racemic alcohol with the in-situ racemization of the less reactive enantiomer. encyclopedia.pubmdpi.com In a typical kinetic resolution, the maximum yield of a single enantiomer is 50%. However, DKR can theoretically achieve a 100% yield of the desired enantiomer. encyclopedia.pub This process involves two catalysts: an enzyme (often a lipase) that selectively acylates one enantiomer of the alcohol, and a metal catalyst (often based on ruthenium) that continuously interconverts the unreactive alcohol enantiomer back into its counterpart. mdpi.com This racemization ensures that the substrate for the enzymatic reaction is constantly replenished, allowing the entire starting material to be converted into a single enantiomer of the acylated product. mdpi.com While direct isomerization of (S)-4-Chloro-2-(1-hydroxyethyl)phenol to the (R)-enantiomer is not a common strategy, the principles of DKR are widely applied to the synthesis of various chiral secondary alcohols. encyclopedia.pubmdpi.comliverpool.ac.uk

Another relevant type of stereoselective isomerization is the asymmetric isomerization of primary allylic alcohols to chiral aldehydes, which can then be further transformed. This reaction, often catalyzed by rhodium or ruthenium complexes, involves a 1,3-hydrogen shift that creates a new stereocenter.

Chiral Pool and Auxiliary-Based Approaches

The chiral pool and the use of chiral auxiliaries are two distinct yet related strategies in asymmetric synthesis that leverage existing sources of chirality to induce stereoselectivity in a new molecule. ethz.ch

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids, terpenes, and carbohydrates, as readily available and inexpensive starting materials. nih.gov The inherent chirality of these starting materials is incorporated into the synthetic target, directing the stereochemical outcome of the reactions. For instance, chiral short-chain α-chloroaldehydes, which can be prepared from enantiomerically pure amino acids, serve as versatile building blocks in stereoselective synthesis. nih.gov

Chiral Auxiliary-Based Synthesis: In this methodology, a chiral molecule, known as a chiral auxiliary, is temporarily attached to an achiral substrate. This auxiliary then directs the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. ethz.ch A wide variety of chiral auxiliaries have been developed, including Evans oxazolidinones, Corey's oxazaborolidines, and various sulfonamides, each offering unique advantages for different types of chemical transformations. iupac.orgnih.gov

While specific literature detailing the direct synthesis of this compound using these methods is not extensively available, the synthesis of structurally analogous chiral aminophenols provides a strong precedent for their applicability. A notable example is the synthesis of 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol. nih.govresearchgate.net In this synthesis, the stereochemical outcome is controlled by the use of a chiral amine, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine, which acts as a chiral precursor.

The synthesis proceeds via the condensation of the chiral amine with the prochiral ketone, 1-(5-chloro-2-hydroxyphenyl)ethanone. This reaction forms a chiral imine intermediate. Subsequent reduction of this imine with a reducing agent like sodium borohydride (B1222165) leads to the formation of a new stereocenter. The steric hindrance and electronic properties of the chiral amine direct the approach of the reducing agent, resulting in the preferential formation of one diastereomer. nih.gov

This example illustrates the core principle of using a chiral molecule to influence the stereochemistry of a reaction. A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary is first attached to a precursor of the phenol (B47542), and a subsequent diastereoselective reduction of the ketone functionality would establish the desired (R) stereocenter at the benzylic alcohol.

The following table summarizes the key aspects of the synthesis of the analogous chiral aminophenol, highlighting the role of the chiral precursor in achieving stereoselectivity.

ReactantsChiral PrecursorKey TransformationProductStereochemical Outcome
1-(5-chloro-2-hydroxyphenyl)ethanone, (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine(R)-1-(2-chlorophenyl)-1-cyclopentylmethanamineCondensation followed by reduction4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenolFormation of the (R,R) diastereomer nih.govresearchgate.net

This synthetic approach underscores the potential of chiral pool and auxiliary-based methods for the enantioselective synthesis of this compound and related chiral phenylethanol derivatives. The selection of the appropriate chiral starting material or auxiliary is critical for achieving high diastereoselectivity and, ultimately, high enantiomeric purity of the final product.

Derivatization and Analog Development of R 4 Chloro 2 1 Hydroxyethyl Phenol

Synthesis of Novel Phenol (B47542) Derivatives with Modified Side Chains

The hydroxyethyl (B10761427) side chain of (R)-4-chloro-2-(1-hydroxyethyl)phenol is a primary target for derivatization to explore its impact on molecular interactions. A common strategy involves the oxidation of the secondary alcohol to a ketone, yielding 1-(5-chloro-2-hydroxyphenyl)ethanone. This ketone serves as a versatile intermediate for a wide range of modifications.

One significant derivatization is the synthesis of novel chiral aminophenols through reductive amination or condensation reactions. For instance, the condensation of 1-(5-chloro-2-hydroxyphenyl)ethanone with a chiral amine, such as (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine, results in the formation of a new chiral center at the ethyl position, yielding a diastereomeric aminophenol derivative. researchgate.net This approach allows for the introduction of diverse substituents via the amine component, enabling the synthesis of a library of compounds with systematically varied steric and electronic properties at the side chain.

PrecursorReagentResulting Derivative ClassReference
1-(5-chloro-2-hydroxyphenyl)ethanone(R)-1-(2-chlorophenyl)-1-cyclopentylmethanamineChiral Aminophenol researchgate.net

Functional Group Transformations of the Hydroxyl and Chloroethyl Moieties

The functional groups of this compound—the secondary alcohol on the ethyl side chain, the phenolic hydroxyl group, and the chloro substituent on the aromatic ring—are all amenable to a variety of chemical transformations. researchgate.netchemistry-chemists.com These modifications are fundamental for creating analogs with altered polarity, reactivity, and binding capabilities.

Transformations of the Hydroxyethyl Group:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(5-chloro-2-hydroxyphenyl)ethanone, using standard oxidizing agents. This ketone is a key precursor for further reactions, such as the formation of imines, enamines, and other C-N and C-C bond formations.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to modify the molecule's lipophilicity and hydrogen bonding capacity.

Substitution: Conversion of the hydroxyl group to a leaving group allows for nucleophilic substitution reactions to introduce a wide range of functionalities.

Transformations of the Phenolic Hydroxyl and Chloro Groups:

Phenolic -OH: This group can be alkylated or acylated to protect it or to modulate its acidic nature and interaction profile.

Aromatic Chlorine: The chloro group on the phenyl ring is generally stable. However, under specific conditions, such as those used in transition-metal-catalyzed cross-coupling reactions, it can be replaced by other groups, although such transformations on electron-rich phenol rings can be challenging.

Regioselective Modifications of the Phenolic Ring

Altering the substitution pattern of the phenolic ring is a powerful strategy for fine-tuning molecular properties. Regioselective C-H functionalization allows for the precise introduction of new substituents at specific positions on the aromatic ring, guided by the existing groups. nih.govmdpi.com The hydroxyl group is a strong ortho-, para-directing group, influencing the position of electrophilic aromatic substitution.

Recent advances in catalysis have provided methods for achieving high regioselectivity that can override the inherent directing effects. mdpi.com For example, thiourea-based catalysts have been used with N-chlorosuccinimide to achieve selective chlorination of phenols, favoring either the ortho or para position with high selectivity depending on the catalyst structure. scientificupdate.com Similarly, transition metal-catalyzed reactions, such as Co(II)-catalyzed C-H sulfenylation, can be directed to the ortho position by transiently introducing a directing group. mdpi.com

Reaction TypeReagents/CatalystSelectivityReference
ChlorinationN-chlorosuccinimide / Specific Thiourea CatalystOrtho or Para scientificupdate.com
SulfenylationAryl/alkyl thiols / Co(II) catalyst with directing groupOrtho mdpi.com
CarbonylationPd(II) catalystPara mdpi.com
Allylic Alkylation1,3-dienes / Triflic acidPara mdpi.com

Development of Schiff Base Ligands and Metal Complexes from Related Phenols

Phenolic compounds are excellent precursors for the synthesis of Schiff base ligands, which are formed by the condensation of a primary amine with an active carbonyl compound. researchgate.net The ketone precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone, can be condensed with various primary amines to generate a class of Schiff bases (or ketimines). These ligands, often featuring N and O donor atoms, are highly effective in coordinating with metal ions to form stable metal complexes. nih.govnanobioletters.com

The synthesis of metal complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like ethanol (B145695). ajol.inforsc.org The resulting metal chelates are often colored, crystalline solids.

Characterization of these complexes is performed using a suite of analytical techniques to confirm the coordination of the ligand to the metal center. scientific.net

Infrared (IR) Spectroscopy: Coordination is confirmed by shifts in the characteristic vibrational frequencies. A shift of the C=N (azomethine) band to a lower frequency and the disappearance or shift of the broad phenolic O-H band indicate the involvement of the imine nitrogen and phenolic oxygen in binding to the metal ion. researchgate.net

UV-Visible Spectroscopy: The formation of the complex is often accompanied by changes in the electronic spectra compared to the free ligand, indicating metal-ligand charge transfer interactions. scientific.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic complexes, NMR can provide detailed structural information for diamagnetic complexes (e.g., Zn(II), Cd(II)).

Elemental Analysis and Molar Conductivity: These methods help determine the stoichiometry of the complex (ligand-to-metal ratio) and whether the complex is electrolytic or non-electrolytic in nature. ajol.info

Schiff bases and their metal complexes are widely studied for their biological activities, including antibacterial, antifungal, and anticancer properties. nanobioletters.comresearchgate.net The antibacterial activity is typically evaluated in vitro using methods like the disc diffusion assay against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. ajol.infonih.gov

A common finding in these studies is that the metal complexes exhibit significantly enhanced antibacterial activity compared to the free Schiff base ligands. nih.gov This enhancement is often explained by Tweedy's chelation theory, which proposes that chelation reduces the polarity of the metal ion, increasing its lipophilicity. This increased lipid solubility allows the complex to more easily penetrate the lipid membrane of the bacteria, interfering with normal cellular processes and inhibiting bacterial growth. The metal ion itself can become more toxic upon coordination, affecting enzyme activities or binding to DNA. mdpi.com

Example of Antibacterial Activity (Zone of Inhibition in mm)
CompoundS. aureus (Gram +)E. coli (Gram -)Reference
Schiff Base Ligand108 nih.gov
Co(II) Complex1815 nih.gov
Ni(II) Complex2017 nih.gov
Cu(II) Complex2421 nih.gov
Zn(II) Complex1614 nih.gov

Incorporation into Heterocyclic Systems (e.g., Triazoles, Quinolines)

Incorporating the substituted phenol scaffold into heterocyclic ring systems is a key strategy for generating novel compounds with diverse pharmacological profiles. Triazoles and quinolines are particularly important heterocyclic cores in medicinal chemistry.

Triazoles: Phenolic compounds can serve as starting materials for the synthesis of triazole derivatives. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net This requires converting the phenol into a derivative containing either an azide (B81097) or a terminal alkyne group. For example, the phenolic hydroxyl group can be alkylated with a propargyl halide to introduce an alkyne, or with a haloalkyl azide to introduce the azide functionality. Subsequent reaction with a corresponding azide or alkyne partner yields the 1,2,3-triazole-linked product. nih.govtandfonline.com Alternatively, 1,2,4-triazoles can be synthesized from phenolic acid derivatives by converting them to hydrazides, which then undergo cyclization reactions. tandfonline.comnih.gov

Quinolines: The synthesis of the quinoline (B57606) ring system often involves the condensation and cyclization of aniline (B41778) derivatives. mdpi.com To incorporate a structure like this compound, it would first need to be converted into an appropriate aniline precursor, for example, through nitration of the phenolic ring followed by reduction. This resulting aminophenol could then be used in classic quinoline syntheses. orientjchem.org

Skraup Synthesis: Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org

Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. orientjchem.orgorganic-chemistry.org

Doebner-von Miller Reaction: Reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org

Modern synthetic methods, including transition-metal-catalyzed C-H activation and photo-induced oxidative cyclization, provide alternative routes to quinolines that may offer broader substrate scope and milder reaction conditions. mdpi.com

Design and Synthesis of Conjugated Phenolic Compounds

The synthesis of conjugated phenolic compounds from this compound can be approached through various established organic reactions, targeting the reactive sites of the molecule: the phenolic hydroxyl group, the secondary alcohol, and the aromatic ring. While direct synthetic examples starting from this specific chiral phenol are not extensively detailed in the literature, the synthesis of analogous conjugated systems provides a roadmap for potential derivatization strategies.

One common approach involves the etherification of the phenolic hydroxyl group. For instance, coupling reactions with various aromatic or heteroaromatic halides can extend the conjugation of the system. A pertinent example is the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives, which involves a nucleophilic aromatic substitution (SNAr) reaction between a fluoronitrobenzene derivative and a hydroquinone, followed by reduction and amidation. nih.gov A similar strategy could be envisioned for this compound, where its phenoxide form could react with suitable electrophiles to create extended π-systems.

Another avenue for derivatization is through the secondary hydroxyl group. Esterification with aromatic carboxylic acids or their activated derivatives would yield esters with extended conjugation. Furthermore, oxidation of the secondary alcohol to a ketone would provide a reactive handle for subsequent reactions, such as the formation of Schiff bases or hydrazones, which are well-established methods for creating conjugated systems. For example, the synthesis of (E)-4-Chloro-2-[(2-hydroxyphenyl)iminomethyl]phenol involves the condensation of a salicylaldehyde (B1680747) derivative with an aminophenol. nih.gov A similar condensation could be performed on an oxidized derivative of this compound.

The aromatic ring itself can also be a site for modification, although the existing chloro- and hydroxyethyl substituents would direct further electrophilic substitution to specific positions. More advanced cross-coupling reactions, such as Suzuki or Heck couplings, could be employed to introduce new aryl or vinyl groups, thereby creating highly conjugated structures. The synthesis of complex phenolic structures often relies on a multi-step approach, where functional groups are introduced sequentially to build the final conjugated molecule. nih.goviums.ac.ir

A hypothetical synthetic scheme to a conjugated derivative starting from this compound is presented below:

StepReactionReagents and ConditionsProduct
1Protection of the secondary alcohole.g., tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF(R)-1-(5-chloro-2-hydroxyphenyl)ethan-1-ol with a protected hydroxyl group
2Etherification of the phenolic hydroxyle.g., 4-Fluoronitrobenzene, K2CO3, DMFA diaryl ether with a nitro group
3Reduction of the nitro groupe.g., H2, Pd/C, EthanolAn amino-substituted diaryl ether
4Amide couplinge.g., Benzoyl chloride, pyridineA conjugated amide derivative
5Deprotection of the secondary alcohole.g., Tetrabutylammonium fluoride (B91410) (TBAF), THFThe final conjugated phenolic compound

This table outlines a plausible, albeit hypothetical, pathway. The choice of reagents and conditions would require experimental optimization.

Exploration of Structure-Activity Relationships (SAR) in Chemical Biology

Halogenation of the phenolic ring is a common strategy to enhance biological activity. The presence of a chlorine atom, as in the parent compound, is often associated with increased antimicrobial and anticancer properties. iums.ac.ir The position and number of halogen substituents can significantly impact efficacy. For instance, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, substitutions on the pendant aryl ring, such as 4-nitro and 2-chloro, were found to enhance antibacterial activity. mdpi.com

Modification of the hydroxyethyl side chain is another critical aspect of SAR studies. The chirality of the secondary alcohol at the (R)-configuration may play a significant role in target binding and biological response. Altering the length of the alkyl chain, or replacing the hydroxyl group with other functional groups such as amines or ethers, could modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

The nature of the substituent at the 2-position of the phenol ring is also a key determinant of activity. The introduction of bulky and hydrophobic groups can influence the molecule's ability to penetrate cell membranes and interact with specific binding pockets in target proteins. For example, the synthesis of 4-chloro-2,6-bis(2-hydroxy-α-tolyl)phenol, a more complex tricyclic phenol, resulted in a compound with significant antimicrobial activity. iums.ac.ir

The following table summarizes the general SAR trends observed for related phenolic compounds, which can be extrapolated to guide the design of novel derivatives of this compound.

Structural ModificationGeneral Effect on Biological ActivityRationale
Aromatic Ring
Introduction of additional halogen atomsOften increases activityEnhances lipophilicity and electronic properties, potentially improving membrane permeability and target interaction.
Variation of substituent positionsCan significantly alter activityAffects the overall shape and electronic distribution of the molecule, influencing binding to specific targets.
Hydroxyethyl Side Chain
Alteration of stereochemistry (R vs. S)Likely to affect activityBiological targets are often chiral, leading to stereospecific interactions.
Replacement of the hydroxyl groupModulates activityChanges in hydrogen bonding capacity and polarity can impact target binding and solubility.
Substituents at the 2-position
Introduction of conjugated systemsCan enhance or modify activityExtended π-systems can facilitate intercalation with DNA or interaction with aromatic residues in proteins.
Introduction of bulky, lipophilic groupsMay increase activityCan improve membrane permeability and hydrophobic interactions with target sites.

These general principles form a basis for the rational design of new analogs of this compound with potentially improved biological profiles.

Formation of Ionic Liquids based on Phenoxyethylammonium (Related Structures)

Ionic liquids (ILs) are salts with melting points below 100 °C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. nih.govmdpi.com While the formation of ionic liquids directly from this compound is not a primary application, structurally related phenoxyethylammonium cations could be synthesized and utilized in the formation of novel ionic liquids.

The synthesis of ammonium-based ionic liquids typically involves a two-step process: quaternization of an amine followed by anion exchange. mdpi.com To create a phenoxyethylammonium cation related to this compound, one could first synthesize a tertiary amine bearing a phenoxyethyl moiety. This could be achieved by reacting the phenoxide of a suitable phenol with a 2-(dialkylamino)ethyl halide.

A plausible synthetic route to a phenoxyethylammonium ionic liquid is outlined below:

Synthesis of the Tertiary Amine Precursor: The phenolic hydroxyl group of a substituted phenol, such as 4-chlorophenol (B41353), can be deprotonated with a base to form the corresponding phenoxide. This phenoxide can then undergo a Williamson ether synthesis with a 2-(dimethylamino)ethyl chloride to yield 1-(4-chlorophenoxy)-N,N-dimethylethane.

Quaternization: The resulting tertiary amine can then be quaternized by reacting it with an alkyl halide, such as methyl iodide, to form the quaternary ammonium (B1175870) salt, N-(2-(4-chlorophenoxy)ethyl)-N,N,N-trimethylammonium iodide.

Anion Exchange: The iodide anion can be exchanged for other anions to modulate the properties of the ionic liquid. This is often achieved by reacting the quaternary ammonium halide with a silver salt of the desired anion or through other metathesis reactions.

The properties of the resulting phenoxyethylammonium-based ionic liquids would be dependent on the nature of the substituents on the phenyl ring, the length of the alkyl chains on the ammonium nitrogen, and the choice of the counter-anion. For example, the incorporation of the 4-chloro-2-(1-hydroxyethyl)phenyl moiety would introduce chirality and a hydroxyl group, which could lead to ionic liquids with unique properties, such as specific interactions with other chiral molecules or enhanced hydrogen bonding capabilities.

The physicochemical properties of these novel ionic liquids, such as their melting point, viscosity, density, and thermal stability, would need to be experimentally determined. frontiersin.orgnih.gov These properties are influenced by factors such as the size and symmetry of the ions, the strength of the intermolecular forces, and the nature of the anion. mdpi.combuet.ac.bdfrontiersin.orgnih.gov

Cation StructurePotential AnionsExpected Properties of the Ionic Liquid
N-(2-(4-chlorophenoxy)ethyl)-N,N,N-trimethylammoniumBr-, BF4-, PF6-, NTf2-Tunable viscosity, density, and thermal stability. The phenoxy group would introduce aromatic character.
Chiral phenoxyethylammonium derived from this compoundCl-, CH3COO-Potential for use as chiral solvents or in asymmetric synthesis. The hydroxyl group could participate in hydrogen bonding.

The development of such functionalized ionic liquids represents an interesting area of research, with potential applications in catalysis, separation science, and electrochemistry.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for obtaining a unique "molecular fingerprint" of a compound. wu.ac.thresearchgate.net These techniques probe the vibrational modes of molecules, which are dependent on bond strengths, bond angles, and atomic masses. researchgate.net For (r)-4-Chloro-2-(1-hydroxyethyl)phenol, the spectra are characterized by distinct bands corresponding to its various functional groups, such as the hydroxyl groups, the aromatic ring, and the carbon-chlorine bond. wu.ac.th

The analysis of the FT-IR and FT-Raman spectra involves assigning specific absorption or scattering bands to particular molecular vibrations. While a dedicated experimental spectrum for this compound is not publicly available, a detailed assignment can be predicted based on well-established group frequencies and data from structurally similar compounds like 4-chloro-3-methylphenol. researchgate.netorientjchem.org

Key vibrational modes for this compound include:

O-H Vibrations: Two distinct O-H stretching (νOH) bands are expected. The phenolic O-H stretch typically appears as a broad band around 3500-3200 cm⁻¹ due to hydrogen bonding. The alcoholic O-H stretch from the hydroxyethyl (B10761427) group is also found in this region. The in-plane O-H deformation (δOH) is anticipated around 1400 cm⁻¹. orientjchem.org

C-H Vibrations: Aromatic C-H stretching (νC-H) vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group will appear in the 2950-3050 cm⁻¹ range. researchgate.net In-plane (δCH) and out-of-plane (γCH) bending vibrations for both aromatic and aliphatic C-H bonds occur in the 1300-1000 cm⁻¹ and 1000-700 cm⁻¹ regions, respectively. orientjchem.org

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1600-1440 cm⁻¹ region. orientjchem.org

C-O Stretching: The stretching vibration of the phenolic C-O bond (νC-O) is expected in the range of 1290-1220 cm⁻¹. The alcoholic C-O stretch will also appear in a similar region, typically around 1100-1000 cm⁻¹. orientjchem.org

C-Cl Vibrations: The substituent-sensitive C-Cl stretching mode (νC-Cl) is generally observed in the 700-600 cm⁻¹ range. orientjchem.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H Stretching (νOH)Phenolic & Alcoholic OH~3500 - 3200 (Broad)
C-H Stretching (νC-H)Aromatic~3100 - 3000
C-H Stretching (νC-H)Aliphatic (CH, CH₃)~3000 - 2850
C=C StretchingAromatic Ring~1600, 1580, 1490, 1440
O-H Bending (δOH)Phenolic & Alcoholic OH~1400
C-O Stretching (νC-O)Phenolic~1290 - 1220
C-O Stretching (νC-O)Alcoholic~1100 - 1000
C-Cl Stretching (νC-Cl)Aryl Halide~700 - 600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C). researchgate.net

The ¹H and ¹³C NMR spectra provide definitive confirmation of the carbon-hydrogen framework of this compound.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display signals for the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the electron-donating hydroxyl and hydroxyethyl groups and the electron-withdrawing chloro group. A quartet is predicted for the methine proton (-CH(OH)-) due to coupling with the adjacent methyl protons, while the methyl group (-CH₃) would appear as a doublet. The phenolic and alcoholic hydroxyl protons would each appear as singlets, which may be broad and are exchangeable with D₂O.

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbon bearing the chlorine atom (C4) and the carbon bearing the hydroxyl group (C1) would be significantly affected. The signals for the methine carbon (-CH(OH)-) and the methyl carbon (-CH₃) of the hydroxyethyl side chain would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts
Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Phenolic OH~5.0 - 6.0Singlet (broad)
Aromatic H (H3, H5, H6)~6.7 - 7.3Doublet, Doublet of Doublets
Methine CH-OH~4.8 - 5.2Quartet
Alcoholic OH~2.0 - 3.0Singlet (broad)
Methyl CH₃~1.4 - 1.6Doublet
Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (C-OH)~150 - 155
C2 (C-CH(OH)CH₃)~130 - 135
C3, C5, C6 (Aromatic CH)~115 - 130
C4 (C-Cl)~125 - 130
Methine C-OH~65 - 70
Methyl CH₃~20 - 25

While 1D NMR confirms the basic structure, 2D NMR techniques are crucial for unambiguous assignments and for analyzing stereochemistry and conformation. semanticscholar.orgipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the methine proton and the methyl protons in the hydroxyethyl side chain, as well as adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that has an attached proton.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques are vital for stereochemical and conformational analysis. researcher.life They detect protons that are close in space, regardless of whether they are bonded. For this compound, NOE correlations between protons on the chiral side chain and the aromatic ring could provide insights into the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns. youtube.com

For this compound (C₈H₉ClO₂), the molecular weight is approximately 172.61 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 172. A key feature would be the presence of an M+2 peak at m/z 174 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom due to the natural abundance of the ³⁷Cl isotope. whitman.edu

Common fragmentation pathways for this molecule would include: libretexts.orglibretexts.org

Alpha-Cleavage: The most favorable fragmentation is often the cleavage of the bond between the chiral carbon and the methyl group. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-delocalized benzylic cation at m/z 157.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion can occur, leading to a fragment at m/z 154. libretexts.org

Other Fragmentations: Cleavage of the entire hydroxyethyl side chain or fragmentation involving the aromatic ring and loss of CO or HCl can also produce characteristic ions in the spectrum.

m/z ValueProposed Fragment IonFragmentation Pathway
172/174[C₈H₉ClO₂]⁺Molecular Ion (M⁺)
157/159[M - CH₃]⁺Alpha-cleavage, loss of methyl radical
154/156[M - H₂O]⁺Dehydration, loss of water
127/129[M - CH₃ - CO]⁺ or [M - C₂H₄O]⁺Further fragmentation

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uzh.ch The absorption spectrum is a function of the types of chromophores (light-absorbing groups) and auxochromes (groups that modify absorption) present in the molecule. slideshare.net

The chromophore in this compound is the substituted benzene ring. Phenols typically exhibit two primary absorption bands in the UV region arising from π → π* electronic transitions of the aromatic system. libretexts.org The presence of the hydroxyl (-OH), chloro (-Cl), and hydroxyethyl substituents modifies the energy of these transitions. The -OH group is a strong auxochrome that causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. youtube.com The chlorine atom also acts as an auxochrome. The long-wavelength absorption maximum for this compound is expected to be in the range of 280-290 nm. researchgate.net

Lack of Specific Crystallographic Data for this compound

A thorough search for X-ray crystallographic data for the specific chemical compound this compound has been conducted. Unfortunately, no publicly available crystallographic studies detailing the solid-state structure of this particular molecule could be located.

The required experimental data from single-crystal X-ray diffraction analysis is essential to provide a factual and detailed account of the advanced spectroscopic characterization and structural elucidation as outlined. Without this foundational data, it is not possible to generate the requested article sections on X-ray crystallography, including crystal packing, intermolecular interactions, dihedral angles, and molecular planarity, with the required scientific rigor and accuracy.

Further experimental research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to determine its precise three-dimensional structure and packing in the solid state.

Computational Chemistry and Theoretical Studies of R 4 Chloro 2 1 Hydroxyethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

DFT calculations serve as a fundamental tool for exploring the electronic and structural properties of molecules. For (R)-4-Chloro-2-(1-hydroxyethyl)phenol, these calculations would provide insights into its stable three-dimensional structure and behavior.

Geometry Optimization and Conformational Analysis

A crucial first step in computational analysis is geometry optimization, which identifies the most stable arrangement of atoms in a molecule, corresponding to the minimum energy state. For a flexible molecule like this compound, which has rotatable bonds in the hydroxyethyl (B10761427) side chain, a conformational analysis would be necessary. This involves systematically exploring different spatial arrangements (conformers) to locate the global energy minimum and other low-energy conformers that might be present under experimental conditions.

Vibrational Frequency Calculations and Comparison with Experimental Data

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. Comparing these theoretical spectra with experimentally recorded data is a standard method for validating the accuracy of the computational model and aiding in the assignment of experimental spectral bands. For instance, characteristic vibrational modes for the O-H, C-Cl, and C-O bonds would be of particular interest.

NMR Parameter Prediction

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts (δ) for ¹H and ¹³C nuclei. These predictions are highly sensitive to the electronic environment of each atom. By comparing calculated NMR chemical shifts with experimental values, researchers can confirm the molecular structure and gain a deeper understanding of its electronic properties.

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for quantifying electron delocalization, such as hyperconjugative interactions, which contribute to molecular stability. For this compound, NBO analysis could elucidate the interactions between the lone pairs on the oxygen and chlorine atoms and the aromatic ring.

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a range of "reactivity descriptors" derived from the change in electron density. These descriptors, including chemical potential, hardness, and the electrophilicity index, offer quantitative measures of a molecule's reactivity. Fukui functions are particularly powerful as they indicate the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. An analysis of the Fukui functions for this compound would pinpoint which atoms are most susceptible to reaction.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern computational chemistry and drug discovery. These methods aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on related phenol (B47542) derivatives.

The primary goal of these studies is to create predictive models that can estimate the activity or properties of new, unsynthesized compounds. mdpi.com This is achieved by calculating a set of molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods to find a relationship between these descriptors and the observed activity. mdpi.com The quality and predictive power of a QSAR/QSAR model are typically assessed by statistical parameters such as the correlation coefficient (r²), standard error of estimation, and the Fischer F-ratio. mdpi.com

For phenol derivatives, QSAR studies have been successfully employed to predict their biological activities, such as antiseptic properties and inhibitory concentrations (IC50). wisdomlib.org These studies often explore a wide range of descriptors, including quantum chemical, topological, and geometrical parameters, to build robust models. wisdomlib.org

Development of Predictive Models using Quantum Chemical Descriptors

The development of predictive QSAR models for compounds like this compound relies heavily on the use of quantum chemical descriptors. These descriptors are derived from the electronic structure of the molecule and can provide deep insights into its reactivity and interaction capabilities. nih.govnih.gov Common quantum chemical descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity.

Electron Affinity and Ionization Potential: These properties relate to the ease with which a molecule can accept or lose an electron.

Heat of Formation and Total Energy: These descriptors provide information about the thermodynamic stability of the molecule. wisdomlib.org

Mulliken Atomic Charges: These charges describe the distribution of electrons across the atoms in a molecule, highlighting potential sites for electrostatic interactions. wu.ac.th

A study on twenty-five phenol derivatives demonstrated that quantum chemical parameters could provide highly reliable predictive models for their inhibitory concentrations. wisdomlib.org The best model developed in this study combined total energy and LUMO energy, achieving a high correlation coefficient (r² = 0.938037). wisdomlib.org This indicates that the electronic properties of phenol derivatives are significant predictors of their biological activity.

The general workflow for developing such a predictive model involves:

Dataset Selection: A series of structurally related compounds with known activities is chosen.

Molecular Modeling and Descriptor Calculation: The 3D structure of each molecule is optimized using computational methods like Density Functional Theory (DFT). wisdomlib.orgwu.ac.th Quantum chemical descriptors are then calculated.

Model Development and Statistical Analysis: Statistical techniques, such as multiple linear regression, are used to establish a relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

The table below illustrates a hypothetical set of quantum chemical descriptors that could be calculated for this compound for use in a QSAR study.

DescriptorHypothetical ValueSignificance
HOMO Energy-8.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity
Total Energy-1500 HartreesThermodynamic stability
Dipole Moment2.5 DebyePolarity and solubility

Theoretical Analysis of Intermolecular Interactions

The biological activity and physical properties of this compound are governed by its interactions with its environment, including solvent molecules and biological macromolecules. Theoretical analysis of these intermolecular interactions provides valuable insights into the compound's behavior.

Studies on related chlorophenol and phenol derivatives have identified several key types of intermolecular interactions:

Hydrogen Bonding: The hydroxyl groups in the phenol moiety are capable of acting as both hydrogen bond donors and acceptors. In ortho-substituted chlorophenols, intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom can occur, which affects the compound's acidity and stability. researchgate.net Intermolecular hydrogen bonds are crucial for the interaction with biological targets, such as proteins. nih.govnih.gov

π-π Interactions: The presence of the benzene (B151609) ring allows for π-π stacking interactions with other aromatic systems, which can contribute to the binding affinity with biological targets. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophile.

Computational methods like Density Functional Theory (DFT) can be used to model and analyze these interactions. wu.ac.th For instance, the calculation of Mulliken atomic charges can identify regions of positive and negative electrostatic potential, indicating likely sites for intermolecular interactions. wu.ac.th The analysis of non-covalent interactions (NCI) can further reveal and visualize regions of hydrogen bonding, van der Waals interactions, and steric repulsion. physchemres.org

The following table summarizes the potential intermolecular interactions for this compound.

Interaction TypeParticipating GroupsSignificance
Hydrogen Bonding-OH group (phenol), -OH group (ethyl)Key for solubility and binding to biological targets
π-π StackingBenzene ringContributes to binding with aromatic residues in proteins
Halogen BondingChlorine atomCan influence binding specificity
Dipole-Dipole InteractionsPolar bonds (C-Cl, C-O, O-H)Affects physical properties like boiling point

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target.

While specific molecular docking studies for this compound are not readily found in the literature, studies on similar chloro-phenol derivatives provide a framework for how such an analysis would be conducted. rsc.org For example, molecular docking has been used to support the experimental antioxidant activities of other complex 4-chloro-phenol derivatives. rsc.org Similarly, analogues of 4-chlorothiocolchicine have been evaluated in silico to understand their binding to β-tubulin, a key target in cancer therapy. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to explore the possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

The results of a molecular docking study can provide valuable information about:

Binding Affinity: A predicted binding energy or score that indicates the strength of the interaction.

Binding Pose: The specific orientation of the ligand in the active site.

Key Interacting Residues: The amino acids in the protein that form important contacts with the ligand.

The following table provides a hypothetical example of the output from a molecular docking study of this compound with a hypothetical protein kinase target.

ParameterHypothetical ResultInterpretation
Binding Energy-8.5 kcal/molIndicates a potentially strong binding interaction.
Interacting ResiduesLys72, Glu91, Leu132Specific amino acids involved in binding.
Hydrogen BondsPhenolic -OH with Glu91; Ethyl -OH with Lys72Key electrostatic interactions stabilizing the complex.
Hydrophobic InteractionsBenzene ring with Leu132Contribution from non-polar interactions.

Such studies are crucial for understanding the mechanism of action of a compound at the molecular level and for guiding the design of more potent and selective analogues.

Mechanistic Investigations of Reactions Involving R 4 Chloro 2 1 Hydroxyethyl Phenol

Elucidation of Enzymatic Reaction Mechanisms (e.g., Ketoreductase, Hydratase)

The stereoselective synthesis of (R)-4-Chloro-2-(1-hydroxyethyl)phenol is most effectively achieved through the enzymatic reduction of its corresponding prochiral ketone, 1-(5-chloro-2-hydroxyphenyl)ethanone. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are paramount in this transformation. researchgate.net

The mechanism of a ketoreductase-catalyzed reaction involves a highly orchestrated transfer of a hydride ion from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to the carbonyl carbon of the ketone substrate. nih.gov The enzyme's active site is a precisely shaped chiral pocket that binds the ketone and the cofactor in a specific orientation. This spatial arrangement ensures that the hydride is delivered to one specific face of the carbonyl group, leading to the predictable formation of the (R)-alcohol with high enantiomeric excess. researchgate.net

Key steps in the enzymatic mechanism include:

Substrate Binding: The ketone, 1-(5-chloro-2-hydroxyphenyl)ethanone, enters the active site of the ketoreductase. Specific amino acid residues within the site interact with the substrate through hydrogen bonding and hydrophobic interactions, locking it into a defined conformation.

Cofactor Positioning: The NADPH or NADH cofactor binds adjacent to the substrate, positioning its dihydronicotinamide ring for hydride transfer.

Stereoselective Hydride Transfer: The pro-R hydride from the cofactor is transferred to the re-face of the ketone's carbonyl carbon. This step is catalyzed by a triad (B1167595) of conserved amino acid residues (e.g., Ser-Tyr-Lys) that help to polarize the carbonyl group and stabilize the transition state.

Product Release: Once the reduction is complete, the resulting (R)-alcohol product has a lower affinity for the active site and is released, allowing the enzyme to begin another catalytic cycle. The oxidized cofactor (NADP+ or NAD+) is also released and must be regenerated by cellular processes in whole-cell systems. nih.gov

While hydratases are crucial enzymes for the stereoselective addition of water to C=C double bonds, their direct involvement in the primary synthesis of this compound is not a common pathway. The principal enzymatic route remains the reduction of the ketone precursor.

Table 1: Key Components in the Ketoreductase-Catalyzed Synthesis of this compound

Component Role Example
Enzyme Provides the chiral environment and catalyzes the reaction. Ketoreductase (KRED) from Scheffersomyces stipitis or other microbial sources. researchgate.net
Substrate The prochiral starting material that is reduced. 1-(5-chloro-2-hydroxyphenyl)ethanone
Cofactor Provides the hydride for the reduction of the carbonyl group. NADPH or NADH

| Cofactor Regeneration System | Regenerates the reduced form of the cofactor for continuous catalysis. | Glucose dehydrogenase (in vitro) or cellular metabolism (in vivo). |

Stereoselectivity-Determining Steps in Chiral Synthesis

The critical step that defines the stereochemistry in the synthesis of this compound is the asymmetric reduction of the ketone precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone. This transformation can be accomplished through biocatalytic or chemocatalytic methods, with the choice of catalyst being the sole determinant of the stereochemical outcome.

In biocatalytic synthesis , the stereoselectivity is governed by the intricate three-dimensional structure of the ketoreductase active site, as detailed in the previous section. The enzyme's ability to distinguish between the two faces (re and si) of the planar carbonyl group is exceptionally high, often resulting in enantiomeric excess (ee) values exceeding 99%. researchgate.netresearchgate.net The enzyme essentially acts as a chiral mold, forcing the reaction to proceed through the lowest energy transition state, which leads directly to the (R)-product.

In chemocatalytic synthesis , asymmetric transfer hydrogenation is a common strategy. This involves the use of a metal catalyst coordinated to a chiral ligand. For instance, ruthenium or rhodium complexes with chiral diamine or phosphine (B1218219) ligands (e.g., BINAP) are effective. The mechanism proceeds as follows:

Catalyst Activation: The metal-ligand complex is activated by a hydrogen source, such as isopropanol (B130326) or formic acid, to form a metal-hydride species.

Substrate Coordination: The ketone substrate coordinates to the chiral metal complex. The steric and electronic properties of the chiral ligand dictate a preferred orientation for the substrate.

Diastereomeric Transition State: The interaction between the chiral catalyst and the prochiral ketone creates two possible diastereomeric transition states for the hydride transfer. The chiral ligand ensures that one transition state (leading to the R-enantiomer) is significantly lower in energy than the other.

Hydride Transfer: The hydride is transferred from the metal center to the carbonyl carbon via this favored transition state, establishing the chiral center.

Product Dissociation: The (R)-alcohol product dissociates, regenerating the catalyst for the next cycle.

The stereoselectivity is determined by the energy difference between the two competing diastereomeric transition states, which is directly influenced by the architecture of the chiral ligand.

Table 2: Comparison of Stereoselectivity-Determining Factors

Method Catalyst Source of Chirality Typical Selectivity
Biocatalysis Ketoreductase (KRED) Enzyme's chiral active site >99% ee

| Chemocatalysis | Metal-Ligand Complex (e.g., Ru-BINAP) | Chiral ligand structure | 90-99% ee |

Reaction Pathways in Derivatization (e.g., Schiff Base Formation, Cycloaddition)

This compound possesses three reactive sites for derivatization: the phenolic hydroxyl group, the secondary alcohol, and the aromatic ring. Reaction pathways can be selectively targeted based on the chosen reagents and conditions.

Schiff Base Formation: The direct formation of a Schiff base (imine) from this compound is not feasible as this reaction requires the condensation of a primary amine with a carbonyl group. nanobioletters.comijpsr.com Therefore, a two-step pathway is necessary:

Oxidation: The secondary alcohol of the title compound must first be oxidized back to the corresponding ketone, 1-(5-chloro-2-hydroxyphenyl)ethanone. This can be achieved using various oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through a Swern or Dess-Martin oxidation.

Condensation: The resulting ketone can then undergo a condensation reaction with a primary amine (R-NH2) under acid catalysis. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a dehydration step to yield the final Schiff base. researchgate.netnih.gov The phenolic hydroxyl group can influence the reaction rate and may require protection depending on the reaction conditions.

Cycloaddition: Direct participation of this compound in cycloaddition reactions is not extensively documented. However, the phenolic ring can be envisioned to participate in certain cycloadditions after suitable modification. For instance, it could be converted into a quinone methide intermediate, which is a reactive species known to undergo [4+2] cycloaddition (Diels-Alder) reactions. researchgate.net This would involve the elimination of the hydroxyethyl (B10761427) group or its transformation into a good leaving group, followed by deprotonation or oxidation to generate the reactive diene system. The specifics of such a pathway remain speculative without direct experimental evidence.

Other Derivatizations: The aromatic ring can undergo electrophilic substitution, such as nitration or halogenation, although the existing chloro and hydroxyl groups will direct the position of the incoming electrophile. Another documented derivatization pathway for the parent 4-chlorophenol (B41353) scaffold is the Mannich reaction, where formaldehyde (B43269) and a secondary amine (like thiomorpholine) are used to introduce an aminomethyl group onto the ring, ortho to the hydroxyl group. mdpi.com

Table 3: Potential Derivatization Pathways

Reaction Type Required Modification Intermediate Species Product Type
Schiff Base Formation Oxidation of secondary alcohol 1-(5-chloro-2-hydroxyphenyl)ethanone Imine (Schiff Base)
[4+2] Cycloaddition Generation of a diene system ortho-Quinone Methide (hypothetical) Fused heterocyclic ring

| Mannich Reaction | None | Electrophilic iminium ion | Aminomethylated phenol (B47542) |

Intramolecular Transformations and Rearrangements

Specific intramolecular transformations and rearrangements involving this compound are not widely reported in the scientific literature. However, based on its structure, certain potential intramolecular reactions can be hypothesized under specific conditions.

One plausible transformation is an intramolecular cyclization to form a furan (B31954) or pyran ring. For this to occur, a second functional group would need to be introduced onto the aromatic ring, ortho to the hydroxyethyl substituent. For example, if a carboxylic acid or its derivative were present at the C3 position, an acid-catalyzed intramolecular esterification (lactonization) could occur between the secondary alcohol and the carboxylic acid.

Another possibility is dehydration . Under strong acidic conditions and heat, the secondary alcohol could be eliminated to form 4-chloro-2-vinylphenol. While this is an elimination rather than a true rearrangement, subsequent intramolecular reactions of the vinyl group could be possible.

True rearrangements, such as the Baeyer-Villiger rearrangement , would require prior oxidation of the alcohol to the ketone, 1-(5-chloro-2-hydroxyphenyl)ethanone. wiley-vch.de Treatment of this ketone with a peroxy acid could lead to the migration of either the methyl group or the phenolic ring, resulting in the formation of an ester (phenyl acetate (B1210297) derivative) or a methyl ester of a chlorosalicylic acid derivative. The migratory aptitude rules suggest the more electron-rich phenolic ring would be more likely to migrate.

Currently, these pathways remain theoretical for this specific molecule, as dedicated studies on its intramolecular rearrangements are scarce. Research in this area could uncover novel synthetic routes to complex heterocyclic structures.

Role As a Synthetic Intermediate for Advanced Organic Molecules

Precursor in the Synthesis of Chiral Pharmaceutical Intermediates

Chiral alcohols and aminophenols are crucial intermediates in the synthesis of pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic activity. nih.gov Compounds structurally similar to (r)-4-Chloro-2-(1-hydroxyethyl)phenol serve as foundational materials for creating complex chiral molecules. For instance, the synthesis of enantiopure aminophenols, which are analogous to amino alcohols, has been demonstrated starting from precursors like 1-(5-chloro-2-hydroxyphenyl)ethanone. researchgate.netresearchgate.net The reduction of such ketones yields a chiral alcohol that can be further elaborated.

While a direct synthetic route from this compound to the α1-adrenergic receptor agonist Phenylephrine is not documented in the available research, the compound's general structure is relevant to the synthesis of various pharmacologically active agents. researchgate.netresearchgate.net The synthesis of enantiomerically pure drug intermediates is of paramount importance in the pharmaceutical industry to ensure safety and efficacy. nih.gov The presence of the chiral hydroxyl group on the ethyl side chain in this compound makes it a valuable synthon for building molecules where stereochemistry is critical.

The general synthetic utility of this class of compounds is highlighted by the preparation of complex chiral aminophenols, which have applications as chiral bases, auxiliaries, and ligands in asymmetric synthesis. researchgate.netresearchgate.net

Table 1: Representative Synthesis of a Chiral Aminophenol Intermediate This table illustrates the synthesis of a related chiral aminophenol, demonstrating the utility of chlorohydroxyphenyl ethanones as precursors to chiral alcohol and amine derivatives.

Starting MaterialReagentsProductYield
1-(5-chloro-2-hydroxyphenyl)ethanone1. (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine2. Sodium borohydride (B1222165) (NaBH₄)4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol80.5% researchgate.net

Building Block for Complex Polyols and Chiral Amino Alcohols

Chiral amino alcohols are a fundamentally important class of compounds that form the structural backbone of numerous natural products and pharmaceutical drugs. They are also widely used as chiral ligands and auxiliaries in asymmetric catalysis. researchgate.netmdpi.com The structure of this compound, containing both a chiral alcohol and a phenol (B47542) moiety, makes it an ideal starting point for the synthesis of more complex chiral amino alcohols.

The secondary alcohol can be converted into various leaving groups for nucleophilic substitution with nitrogen-containing nucleophiles, or the hydroxyl group can direct further stereoselective reactions. The synthesis of new aminoalkylphenols is an active area of research due to their potential as asymmetric catalysts. researchgate.net Chiral aminophenols, which are structurally similar to amino alcohols, have garnered significant attention for their application in catalytic asymmetric reactions. researchgate.net The development of efficient methods for producing enantiomerically pure amino alcohols remains a key challenge and an area of significant interest in organic synthesis. mdpi.com

Intermediate in the Formation of Chiral Resorcinarenes

Based on a review of the available scientific literature, there is no specific information detailing the use of this compound as an intermediate in the formation of chiral resorcinarenes.

Applications in the Synthesis of Agrochemicals and Related Compounds

The demand for enantiomerically pure compounds extends to the agrochemical industry, where the biological activity of pesticides and herbicides is often confined to a single enantiomer. researchgate.net The use of biocatalysis and chiral building blocks has become increasingly important for the synthesis of these agricultural products. researchgate.net

While specific examples detailing the use of this compound in the synthesis of a named agrochemical were not found, its structural features suggest its potential as a valuable intermediate. The chlorinated phenol motif is present in many commercial herbicides and pesticides. The compound's defined stereochemistry at the secondary alcohol offers a route to stereochemically pure final products, which can lead to increased efficacy and reduced environmental impact by eliminating inactive or less active isomers.

Emerging Research Directions and Future Perspectives for R 4 Chloro 2 1 Hydroxyethyl Phenol

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of chiral compounds like (R)-4-Chloro-2-(1-hydroxyethyl)phenol to minimize environmental impact. A primary focus is the use of biocatalysis, which employs enzymes or whole-cell systems to perform chemical transformations with high selectivity under mild conditions. nih.govresearchgate.net

Biocatalytic Reduction: The synthesis of this compound typically involves the asymmetric reduction of a corresponding ketone precursor, 1-(5-chloro-2-hydroxyphenyl)ethanone. Alcohol dehydrogenases (ADHs) are particularly effective for this transformation, offering high enantioselectivity and operating in aqueous media, thereby reducing the need for volatile organic solvents. researchgate.net Research is ongoing to discover and engineer novel ADHs with improved stability, substrate scope, and tolerance to industrial process conditions. nih.gov For instance, whole-cell biocatalysts, such as those from Lactobacillus kefiri or Daucus carota, present a cost-effective alternative to isolated enzymes as they contain innate cofactor recycling systems. nih.govnih.gov

Sustainable Solvents and Reagents: Beyond biocatalysis, green chemistry approaches include the use of environmentally benign solvents. Water is an ideal solvent from a green chemistry perspective due to its availability, non-toxicity, and non-flammability. nih.gov Research into performing catalytic reactions in water or other green solvents like ionic liquids or deep eutectic solvents is an active area. Furthermore, replacing traditional reducing agents with greener alternatives, such as isopropanol (B130326) in substrate-coupled cofactor regeneration systems, enhances the sustainability of the synthesis. nih.gov

Table 1: Comparison of Green Chemistry Approaches for Chiral Alcohol Synthesis
ApproachAdvantagesChallengesRelevance to this compound
Whole-Cell Biocatalysis (e.g., Daucus carota, Lactobacillus kefiri)Low cost, natural cofactor regeneration, mild reaction conditions. nih.govnih.govLonger reaction times, high biocatalyst loading, potential for side reactions. nih.govDirectly applicable for the asymmetric reduction of the ketone precursor.
Isolated Enzymes (e.g., Alcohol Dehydrogenases)High selectivity and activity, well-defined catalytic system. researchgate.netnih.govHigher cost, requires external cofactor regeneration. nih.govEnables highly specific synthesis with potentially higher yields and purity.
Use of Green Solvents (e.g., Water, Ionic Liquids)Reduced environmental impact, improved safety. nih.govSubstrate and catalyst solubility issues, potential for different reaction kinetics.Applicable to both biocatalytic and chemocatalytic synthesis routes.

Advanced Catalysis for Enhanced Stereoselectivity and Yields

Achieving high stereoselectivity and yields is paramount in the synthesis of chiral molecules. Advanced catalytic systems, both biocatalytic and chemocatalytic, are being developed to improve the efficiency of producing this compound.

Chemo-catalysis: Homogeneous and heterogeneous metal-based catalysts are continuously being refined for asymmetric reductions. For example, rhodium-based catalysts have been shown to be effective for the asymmetric conjugate arylation to produce chiral phenols in green solvents like ethanol (B145695), with the added benefit of catalyst recyclability. wikipedia.org The development of catalysts that can operate efficiently with minimal loading and can be easily separated and reused is a key research goal.

Integration with Flow Chemistry and Continuous Manufacturing

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing and offers significant advantages for the synthesis of pharmaceutical intermediates. nobelprize.org This technology utilizes continuous flow reactors, which can lead to improved reaction control, enhanced safety, higher yields, and easier scalability.

For the synthesis of this compound, a continuous flow process could involve pumping the ketone precursor and a reducing agent through a packed-bed reactor containing an immobilized catalyst (either an enzyme or a heterogeneous chemical catalyst). This setup allows for precise control of reaction parameters such as temperature, pressure, and residence time, leading to optimized conversion and selectivity. The benefits of continuous flow processing have been recognized by regulatory bodies like the FDA, encouraging its adoption in the pharmaceutical industry. researchgate.net

Table 2: Advantages of Flow Chemistry in Pharmaceutical Synthesis
AdvantageDescriptionImpact on this compound Synthesis
Enhanced SafetySmall reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. nih.govSafer handling of reagents and better control over reaction exotherms.
Improved Control and ReproducibilityPrecise control over reaction parameters leads to consistent product quality.Higher batch-to-batch consistency and purity of the final product.
Increased Efficiency and YieldOptimized reaction conditions and efficient mixing can lead to higher conversions and yields.Reduced waste and lower production costs.
Facilitated ScalabilityScaling up is achieved by running the process for a longer duration rather than using larger reactors. nobelprize.orgMore straightforward transition from laboratory to industrial-scale production.

Exploration of New Derivatization Pathways and Novel Architectures

This compound is a valuable chiral building block, and research is focused on exploring its derivatization to create novel molecular architectures with potential applications in pharmaceuticals and materials science.

The two primary functional groups, the phenolic hydroxyl and the secondary alcohol, offer multiple sites for chemical modification.

Etherification and Esterification: The hydroxyl groups can be readily converted to ethers and esters. Chiral derivatizing agents can be used to form diastereomers, which can be useful for analytical purposes or as intermediates in the synthesis of more complex molecules. nih.gov

C-C Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-carbon bonds. wikipedia.org This allows for the construction of biaryl structures or the attachment of other functionalized side chains.

Synthesis of Heterocycles: The bifunctional nature of the molecule makes it a suitable precursor for the synthesis of heterocyclic compounds. For example, intramolecular cyclization reactions could lead to the formation of chiral benzofurans or other oxygen-containing heterocycles.

These derivatization strategies open up possibilities for creating libraries of novel compounds for drug discovery and other applications.

Further Computational Modeling and AI-Driven Design for this compound

Computational modeling and artificial intelligence (AI) are revolutionizing the field of chemical synthesis. These tools can accelerate the discovery and optimization of synthetic routes and catalysts.

Catalyst Design: AI and machine learning algorithms can be used to predict the performance of catalysts, screen large libraries of potential catalysts, and even design novel catalysts with desired properties. nobelprize.org This data-driven approach can significantly reduce the time and experimental effort required for catalyst development. For the synthesis of this compound, AI could be employed to identify the optimal catalyst (either chemical or biological) for the asymmetric reduction of the precursor ketone.

Process Optimization: Computational fluid dynamics (CFD) can be used to model and optimize reaction conditions in flow reactors, ensuring efficient mixing and heat transfer. AI can also be integrated into process control systems to monitor reactions in real-time and adjust parameters to maintain optimal performance.

Sustainable Production and Environmental Aspects of Synthetic Methods

The long-term viability of any chemical process depends on its sustainability. This includes considering the entire life cycle of the product, from raw material sourcing to waste disposal.

Life Cycle Assessment (LCA): LCA is a methodology used to evaluate the environmental impacts of a product or process. wikipedia.orgbrightspec.com For the synthesis of this compound, an LCA would consider the environmental burden of the starting materials, the energy consumption of the process, the generation of waste, and the potential toxicity of any byproducts. Such an analysis can help identify hotspots in the production process and guide the development of more sustainable alternatives.

Environmental Fate of Chiral Pollutants: The chirality of molecules can significantly affect their behavior in the environment. Different enantiomers of a chiral compound can have different rates of biodegradation and may exhibit different toxicities. wvu.edu Understanding the environmental fate of this compound and any related byproducts is crucial for a comprehensive assessment of its environmental impact. Research in this area will inform the development of manufacturing processes that minimize the release of persistent or toxic substances into the environment.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Purify via silica gel chromatography (chloroform/hexane) to isolate enantiopure product (>80% yield) .
  • Recrystallize from n-hexane for high-purity crystals suitable for X-ray diffraction .

Q. Key Reaction Conditions :

StepReagentsSolventTemperatureTime
1Chiral amineMethanolReflux (~70°C)48 h
2NaBH₄THF/EtOH0°CUntil colorless

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of hydroxyethyl and chloro groups. Aromatic protons appear as doublets (δ 6.8–7.4 ppm), while the hydroxyethyl group shows signals at δ 4.2–4.5 ppm .
  • IR Spectroscopy : O–H stretch at ~3450 cm⁻¹ and C–Cl stretch near 750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 191.63 (M+H⁺) .
  • X-Ray Diffraction : Resolve absolute stereochemistry (R-configuration) and intramolecular O–H⋯N hydrogen bonds (2.6–2.7 Å) .

Q. Stability Data :

ConditionHalf-Life (t₁/₂)
pH 5, MnO₂~2 hours
pH 7, MnO₂>24 hours

Advanced: How can computational tools like Hirshfeld analysis elucidate intermolecular interactions?

Answer:

  • Hirshfeld Surfaces : Quantify close contacts (e.g., C–H⋯π interactions, 2.8–3.0 Å) in crystal packing .
  • DFT Calculations : Model transition states for stereochemical inversion or redox reactions (e.g., B3LYP/6-31G* level) .
  • Molecular Docking : Predict binding affinity to biological targets (e.g., BSA) using AutoDock Vina .

Case Study :
Hirshfeld analysis of a related compound revealed 12% H-bonding and 20% van der Waals contributions to crystal stability .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves : Test activity at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
  • Control Experiments : Use enantiomeric controls (S-isomer) to isolate stereospecific effects .
  • Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antimicrobial assays) to identify outliers .

Q. Example :

  • A study reported IC₅₀ = 25 μM against S. aureus, while another found 50 μM. Discrepancies were traced to differences in bacterial strain viability assays .

Advanced: What mechanistic insights guide derivatization for enhanced bioactivity?

Answer:

  • Functional Group Modification : Replace the hydroxyethyl group with a sulfonyl or imidazole moiety to alter hydrophobicity and binding kinetics .
  • Structure-Activity Relationships (SAR) : Analogues with electron-withdrawing groups (e.g., –NO₂) show increased antimicrobial potency but reduced solubility .

Q. Derivatization Protocol :

Protect phenol group with TBSCl.

React with electrophiles (e.g., alkyl halides).

Deprotect with TBAF .

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